Pyridine, 3,4-bis(bromomethyl)-
Overview
Description
“Pyridine, 3,4-bis(bromomethyl)-” is a chemical compound with the molecular weight of 345.86 . It is a type of substituted pyridine . It is also known as 3,4-bis(bromomethyl)pyridine hydrobromide .
Molecular Structure Analysis
The molecular structure of “Pyridine, 3,4-bis(bromomethyl)-” can be represented by the InChI code:1S/C7H7Br2N.BrH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H
. This indicates that the compound contains a pyridine ring with bromomethyl groups attached at the 3 and 4 positions. Chemical Reactions Analysis
While specific chemical reactions involving “Pyridine, 3,4-bis(bromomethyl)-” are not mentioned in the search results, it is known that bromomethyl pyridines can react with diamines to form corresponding diamines .It is stored at a temperature of 4 degrees Celsius . The compound’s CAS Number is 1803611-21-3 .
Scientific Research Applications
Metal Complexes and Structural Diversity
Pyridine derivatives demonstrate versatility in forming metal complexes, contributing to structural diversity in coordination chemistry. The sulfur-bridged bis-pyridine ligand, 4,4′-dipyridyldisulfide (4DPDS), exemplifies this by forming over 30 structurally diverse metal complexes, including macrocycles, zigzags, helices, and repeated rhomboids. Despite its simple structure, the twisted configuration and axial chirality of 4DPDS afford unique structural diversity and guest inclusion properties in its complexes (Horikoshi & Mochida, 2006).
Ternary Cocrystal Formation
Pyridine derivatives are also involved in the formation of complex cocrystal structures. A rare 2:2:1 ternary cocrystal was reported, consisting of trithiocyanuric acid, bis(pyridin-4-yl) sulfide molecules, and 1,4-bis(pyridin-4-yl)tetrasulfane. The cocrystal structure, stabilized by hydrogen and halogen bridges and stacking interactions, was synthesized and characterized, showcasing the structural and interaction complexity of pyridine derivatives in crystal engineering (Wzgarda-Raj et al., 2021).
Medicinal and Non-Medicinal Uses
Pyridine derivatives are prominent in medicinal chemistry due to their diverse biological activities. Many such derivatives are clinically used, with their applications extending beyond medicinal purposes. This highlights the multifaceted roles of pyridine derivatives in both health-related and various other scientific domains (Altaf et al., 2015).
Safety and Hazards
Future Directions
While specific future directions for “Pyridine, 3,4-bis(bromomethyl)-” are not mentioned in the search results, there is ongoing research into the synthesis and applications of bromomethyl-substituted heterocyclic compounds . This suggests that “Pyridine, 3,4-bis(bromomethyl)-” and similar compounds may have potential for further study and application.
Mechanism of Action
Target of Action
The primary targets of the compound Pyridine, 3,4-bis(bromomethyl)- are organic groups involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the coupling of two organic groups, one being electrophilic and the other nucleophilic . The electrophilic organic groups undergo oxidative addition with palladium, forming a new Pd–C bond .
Mode of Action
Pyridine, 3,4-bis(bromomethyl)- interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is part of the broader Suzuki–Miyaura coupling process, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
The action of Pyridine, 3,4-bis(bromomethyl)- primarily affects the Suzuki–Miyaura coupling pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds .
Result of Action
The molecular and cellular effects of Pyridine, 3,4-bis(bromomethyl)-'s action are primarily seen in the formation of new carbon–carbon bonds . This is a fundamental process in organic chemistry and is crucial for the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of Pyridine, 3,4-bis(bromomethyl)- can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound plays a role, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed in a variety of environmental conditions.
properties
IUPAC Name |
3,4-bis(bromomethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMPRMRIFWGAMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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